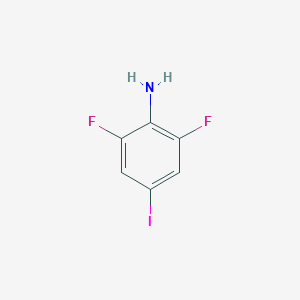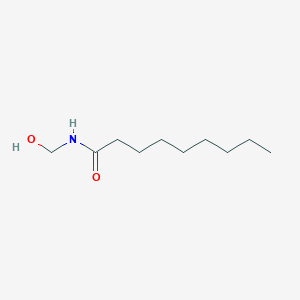
Dextromepromazine
Descripción general
Descripción
Chiral Separation and Quantification of Dextromepromazine
Dextromepromazine is a chiral impurity of levomepromazine, a medication used in the management of various psychiatric disorders. The importance of identifying and quantifying such impurities is crucial for pharmaceutical quality control and ensuring the safety and efficacy of the drug products.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of dextromepromazine is related to that of levomepromazine, with the difference being in the chirality of the compound. The papers do not provide a detailed analysis of the molecular structure but emphasize the separation of enantiomers, which is a critical aspect of understanding the molecular structure in terms of its chirality .
Chemical Reactions Analysis
The chemical reactions involved in the formation of dextromepromazine as an impurity are not detailed in the provided papers. However, the papers describe the analytical methods to detect and quantify this impurity, which indirectly relates to the understanding of its chemical stability and reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of dextromepromazine are inferred through the methods used for its separation and quantification. The use of nonaqueous capillary electrophoresis and high-performance liquid chromatography (HPLC) indicates that dextromepromazine has specific properties that allow for its separation based on molecular charge and interaction with chiral selectors .
Case Studies and Method Development
The first paper describes a method using nonaqueous capillary electrophoresis with cyclodextrins as chiral selectors to separate the enantiomers of dextromepromazine. A quality by design-based approach was used to develop and optimize the method, which was validated and applied to the analysis of reference standards and commercial tablets .
The second paper reports on the development of an HPLC method for the determination of dextromepromazine and related substances. The method utilized a chiral column with cellulose tris(4-methylbenzoate) and was validated according to international guidelines. It was applied to the analysis of pharmaceutical products and reference substances, demonstrating its precision and accuracy .
Both studies provide valuable insights into the analytical techniques used for the quality control of levomepromazine, highlighting the importance of detecting and quantifying dextromepromazine as a chiral impurity.
Aplicaciones Científicas De Investigación
Quality by Design-Based Approach for Assay Determination
A study by Niedermeier and Scriba (2017) utilized a quality by design approach to develop a capillary electrophoresis method for the determination of dextromepromazine and levomepromazine sulfoxide in levomepromazine. This method was validated and applied to the analysis of pharmaceutical reference substances and an injection solution, highlighting its application in ensuring drug quality and purity (Niedermeier & Scriba, 2017).
Enantioseparation of Mepromazine Enantiomers
Another study by Niedermeier, Matarashvili, Chankvetadze, and Scriba (2018) focused on the enantioseparation of mepromazine enantiomers on a polysaccharide chiral column. The research established a method for determining chiral and achiral impurities of dextromepromazine, showing its significance in pharmaceutical analysis (Niedermeier et al., 2018).
Nonaqueous Capillary Electrophoresis for Chiral Impurity Determination
Niedermeier and Scriba (2020) explored the separation of enantiomers of phenothiazines using nonaqueous capillary electrophoresis. They developed a method for determining dextromepromazine as a chiral impurity of levomepromazine, employing quality by design principles. This technique is pivotal for accurate drug impurity profiling in pharmaceutical quality control (Niedermeier & Scriba, 2020).
Safety and Hazards
The safety data sheet for Dextromepromazine provides information on its safety and hazards . It includes first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .
Relevant Papers A systematic review on the use of Levomepromazine in palliative symptom control provides evidence for its use . Other papers discuss the chiral separation of four phenothiazines and a quality by design-based approach to a capillary electrokinetic assay for the determination of Dextromepromazine .
Propiedades
IUPAC Name |
(2S)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQVVMDWGGWHTJ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |
CAS RN |
2622-31-3 | |
| Record name | Dextromepromazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can Dextromepromazine influence the apoptosis-inducing activity of other compounds?
A2: Interestingly, pre-treating multidrug-resistant (mdr) cells with certain stereoisomers, including Dextromepromazine, prior to exposure to the apoptosis inducer benzo(a)phenothiazine, has shown an impact on apoptosis induction. [] While the exact mechanism remains unclear, it is hypothesized that this effect might be linked to alterations in cell membrane integrity induced by these stereoisomers. []
Q2: What is the significance of studying the phosphatidylcholine liposomes/water partition coefficient (K p) of Dextromepromazine?
A3: The K p value provides insights into a compound's ability to partition between an aqueous environment and a lipid bilayer, mimicking the cell membrane. For Dextromepromazine, a higher K p value suggests a greater tendency to interact with cell membranes. [] This information is particularly relevant because interactions with the lipid phase of the plasma membrane are believed to play a role in the mechanism of multidrug resistance reversal, a potential area of interest for phenothiazine derivatives like Dextromepromazine. []
Q3: What analytical techniques are commonly employed for the detection and quantification of Dextromepromazine, particularly as an impurity?
A4: Several analytical methods have been explored for Dextromepromazine analysis. High-performance liquid chromatography, utilizing a cellulose tris(4‐methylbenzoate) chiral column, has proven effective in simultaneously determining Dextromepromazine and other related substances in Levomepromazine samples. [] Additionally, capillary electrophoresis techniques, both in aqueous and nonaqueous media, have demonstrated potential for the chiral separation and quantification of Dextromepromazine as an impurity in Levomepromazine. [, ] These methods underscore the importance of sophisticated analytical techniques in ensuring drug purity and quality control.
Q4: Does Dextromepromazine share any similarities with other tricyclic compounds in terms of biological activity?
A5: Dextromepromazine belongs to a group of tricyclic compounds, which includes various psychopharmacons. Interestingly, research suggests that this group exhibits antiplasmid activity. [] This activity, observed in vitro, involves the elimination of plasmids from bacteria. [] While the clinical significance of this finding requires further investigation, it highlights a potential avenue for combating bacterial resistance to antibiotics. [] Notably, Dextromepromazine belongs to the first group of these tricyclic compounds, characterized by the presence of two heteroatoms (sulfur and nitrogen) in their ring systems. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3S,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-di(butan-2-yl)-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid](/img/structure/B137655.png)
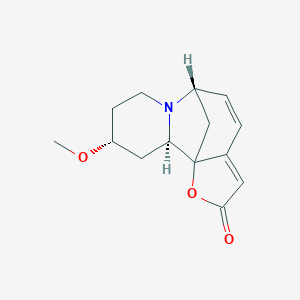
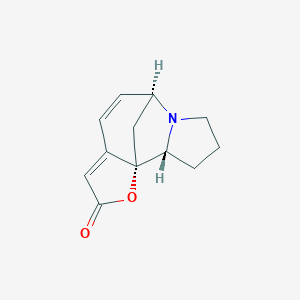

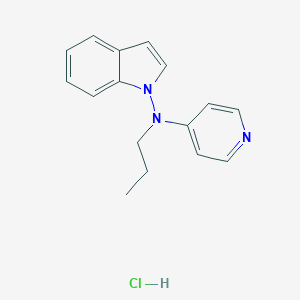
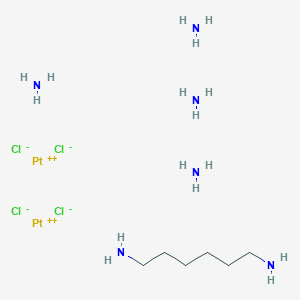

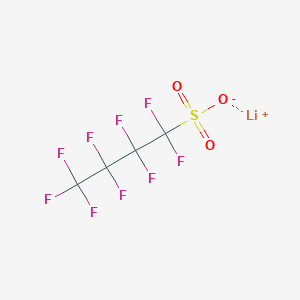
![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B137670.png)
![4-[2-(3-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B137671.png)
